molecular formula C12H3Br7 B12702353 2,2',3,3',4,5,6-Heptabromobiphenyl CAS No. 955955-59-6

2,2',3,3',4,5,6-Heptabromobiphenyl

Cat. No.: B12702353
CAS No.: 955955-59-6
M. Wt: 706.5 g/mol
InChI Key: SMVYDWVPKUOWAJ-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5,6-Heptabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastic foams .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,5,6-Heptabromobiphenyl typically involves the bromination of biphenyl. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,5,6-Heptabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is carefully monitored to prevent over-bromination and to achieve the desired heptabrominated product .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,5,6-Heptabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,3,3’,4,5,6-Heptabromobiphenyl has several scientific research applications:

    Chemistry: Used as a model compound in the study of polybrominated biphenyls and their environmental impact.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.

    Medicine: Studied for its potential role in disrupting endocrine systems and its implications for human health.

    Industry: Used as a flame retardant in various consumer products, contributing to fire safety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,3’,4,5,6-Heptabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. This compound’s particular arrangement of bromine atoms makes it a valuable model for studying the environmental and health impacts of polybrominated biphenyls .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3-dibromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVYDWVPKUOWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336778
Record name 2,2',3,3',4,5,6-Heptabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35194-78-6, 955955-59-6
Record name Heptabromobiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,6-Heptabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955955596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,6-Heptabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,6-HEPTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CNT2L817W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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